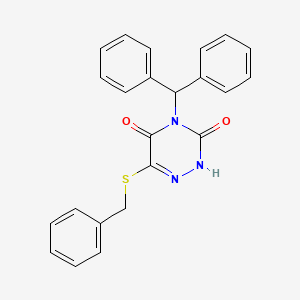
Pentane-1,5-diyl bis(2,2-dimethylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane-1,5-diyl bis(2,2-dimethylpropanoate) is an organic compound with the molecular formula C15H28O4. It is characterized by its ester functional groups and a pentane backbone. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-diyl bis(2,2-dimethylpropanoate) typically involves esterification reactions. One common method is the reaction between pentane-1,5-diol and 2,2-dimethylpropanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of pentane-1,5-diyl bis(2,2-dimethylpropanoate) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality ester.
Análisis De Reacciones Químicas
Types of Reactions
Pentane-1,5-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield pentane-1,5-diol and 2,2-dimethylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst like sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Sodium methoxide, methanol.
Major Products
Hydrolysis: Pentane-1,5-diol and 2,2-dimethylpropanoic acid.
Reduction: Pentane-1,5-diol and 2,2-dimethylpropanol.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
Pentane-1,5-diyl bis(2,2-dimethylpropanoate) has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes, providing flexibility and durability to the polymers.
Material Science: The compound is employed in the development of flame-retardant materials due to its stability and resistance to thermal degradation.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs.
Biotechnology: The ester is used in the formulation of biocompatible materials for medical devices and tissue engineering.
Mecanismo De Acción
The mechanism of action of pentane-1,5-diyl bis(2,2-dimethylpropanoate) depends on its application. In polymer chemistry, the ester groups react with other monomers to form long polymer chains. In flame-retardant materials, the compound decomposes at high temperatures to form a protective char layer, preventing the spread of flames .
Comparación Con Compuestos Similares
Similar Compounds
Pentane-1,5-diyl bis(2,2-dimethylpropanoate): C15H28O4
Tetraethyl (1,5-bis(bis(2-hydroxypropyl)amino)pentane-1,5-diyl)bis(phosphonate): Used as a flame retardant.
3,3′-(-(pentane-3,3-diylbis(1H-pyrrole-5,2-diyl))bis(diazene-2,1-diyl))Dipyridine: A Ni(II) complex used in coordination chemistry.
Uniqueness
Pentane-1,5-diyl bis(2,2-dimethylpropanoate) is unique due to its dual ester functional groups, which provide versatility in chemical reactions and applications. Its stability and resistance to thermal degradation make it particularly valuable in the development of flame-retardant materials.
Propiedades
Número CAS |
6624-67-5 |
|---|---|
Fórmula molecular |
C15H28O4 |
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
5-(2,2-dimethylpropanoyloxy)pentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H28O4/c1-14(2,3)12(16)18-10-8-7-9-11-19-13(17)15(4,5)6/h7-11H2,1-6H3 |
Clave InChI |
SHICBGOGXWYPFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCCCCCOC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


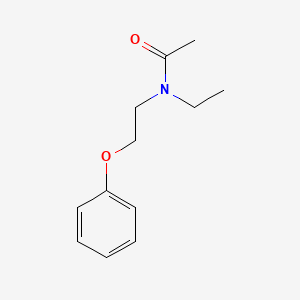

![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)

![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
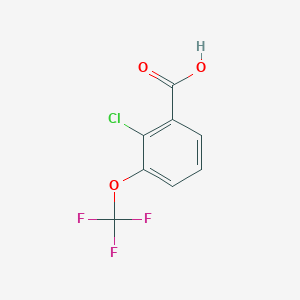
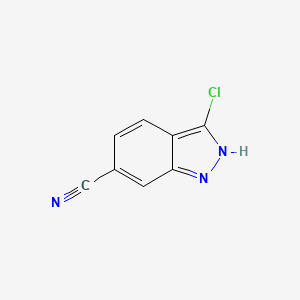
![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)
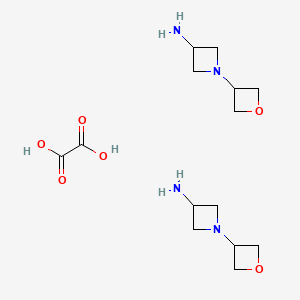
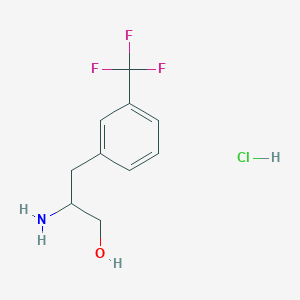

![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
